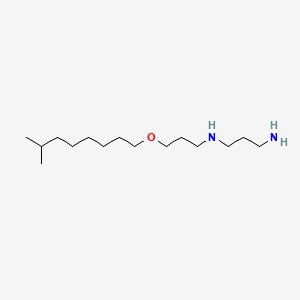
(2S,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a CBZ (carbobenzyloxy) protected amino group, making it a valuable intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 2-position of the pyrrolidine ring.
CBZ Protection: Protection of the amino group with a CBZ group to prevent unwanted side reactions.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt for improved stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The CBZ group can be removed under reductive conditions to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of (2S,4R)-2-carboxyl-4-CBZ-amino Pyrrolidine.
Reduction: Formation of (2S,4R)-2-hydroxymethyl-4-amino Pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the reactants used.
Applications De Recherche Scientifique
(2S,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The CBZ group provides protection during synthesis, allowing for selective reactions at other functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4R)-2-hydroxymethyl-4-amino Pyrrolidine: Lacks the CBZ protection, making it more reactive.
(2S,4R)-2-carboxyl-4-CBZ-amino Pyrrolidine: Contains a carboxyl group instead of a hydroxymethyl group, altering its reactivity and applications.
Uniqueness
(2S,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride is unique due to its combination of chiral centers, hydroxymethyl group, and CBZ-protected amino group. This combination allows for selective reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C13H19ClN2O3 |
|---|---|
Poids moléculaire |
286.75 g/mol |
Nom IUPAC |
benzyl (3R,5S)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c14-15-7-11(6-12(15)8-16)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H/t11-,12+;/m1./s1 |
Clé InChI |
ZQMPIWXRKYQVNI-LYCTWNKOSA-N |
SMILES isomérique |
C1[C@H](CN([C@@H]1CO)N)C(=O)OCC2=CC=CC=C2.Cl |
SMILES canonique |
C1C(CN(C1CO)N)C(=O)OCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


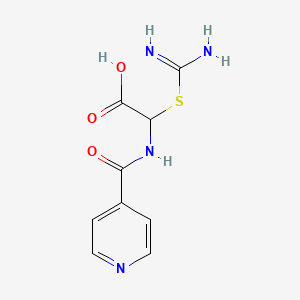
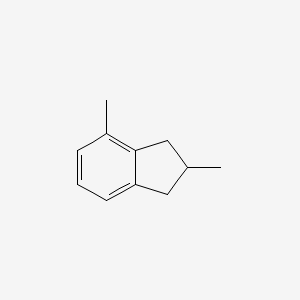

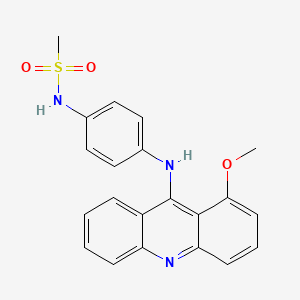
![Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13941073.png)
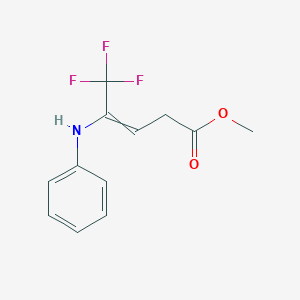
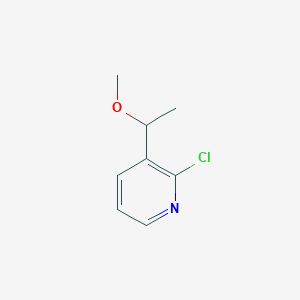
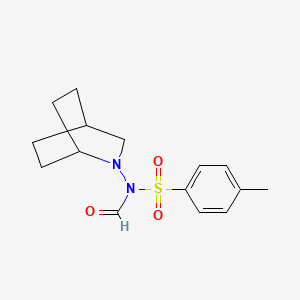
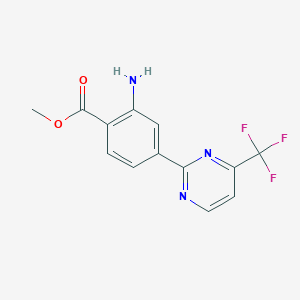
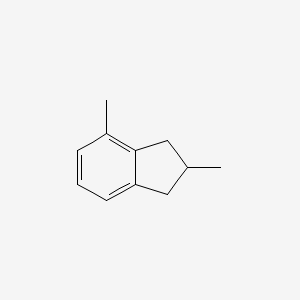
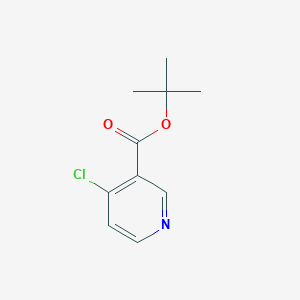
![3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941110.png)
